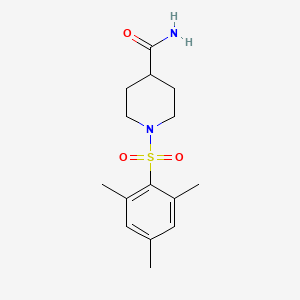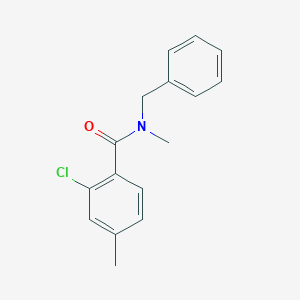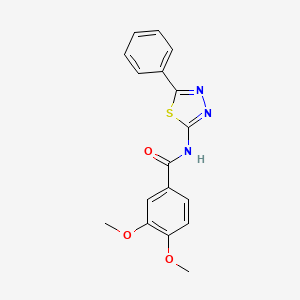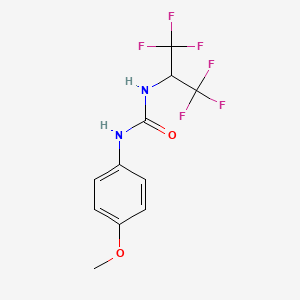![molecular formula C16H17N7O6 B5733493 7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2E)-2-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B5733493.png)
7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2E)-2-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2E)-2-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2E)-2-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the purine core: This can be achieved through a series of cyclization reactions involving appropriate starting materials such as guanine derivatives.
Introduction of the hydroxyethyl group: This step often involves the use of ethylene oxide or similar reagents under basic conditions.
Attachment of the nitrofuran moiety: This can be accomplished through a condensation reaction with a suitable nitrofuran aldehyde.
Formation of the hydrazone linkage: This step involves the reaction of the intermediate with hydrazine or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2E)-2-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: can undergo various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form various oxidative products.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran moiety can lead to the formation of nitroso or nitro derivatives, while reduction of the nitro group can yield amine derivatives.
Applications De Recherche Scientifique
7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2E)-2-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural similarity to nucleotides makes it a potential candidate for studying DNA and RNA interactions.
Medicine: Its potential biological activity suggests it could be investigated as a lead compound for the development of new pharmaceuticals.
Industry: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2E)-2-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is not fully understood, but it is believed to involve interactions with various molecular targets, including enzymes and receptors. The compound’s structural features suggest it could act as an inhibitor or modulator of specific biochemical pathways, potentially affecting cellular processes such as DNA replication, protein synthesis, and signal transduction.
Comparaison Avec Des Composés Similaires
7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2E)-2-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: can be compared with other similar compounds, such as:
Adenosine derivatives: These compounds share the purine core and have similar biological activities.
Nitrofuran derivatives: These compounds contain the nitrofuran moiety and are known for their antimicrobial properties.
Hydrazone derivatives: These compounds feature the hydrazone linkage and are often used in medicinal chemistry for their potential therapeutic effects.
The uniqueness of This compound lies in its combination of these structural features, which may confer unique biological and chemical properties.
Propriétés
IUPAC Name |
7-(2-hydroxyethyl)-1,3-dimethyl-8-[(2E)-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]hydrazinyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O6/c1-20-13-12(14(25)21(2)16(20)26)22(8-9-24)15(18-13)19-17-7-3-4-10-5-6-11(29-10)23(27)28/h3-7,24H,8-9H2,1-2H3,(H,18,19)/b4-3+,17-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZSYNMPXRXRMW-LQXXQBPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC=CC3=CC=C(O3)[N+](=O)[O-])CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C=C/C3=CC=C(O3)[N+](=O)[O-])CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5733411.png)

![8-acetyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5733423.png)

![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B5733448.png)



![methyl [3-(benzoylamino)phenoxy]acetate](/img/structure/B5733474.png)
![1-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYBENZENECARBOTHIOYL}PYRROLIDINE](/img/structure/B5733481.png)
![ethyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5733485.png)



